3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Molecular Structure Analysis
The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established and found to be in strong correlation with experimental results .
Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
Physical and Chemical Properties Analysis
A first principles study of key electronic, optical, second and third order nonlinear optical properties of a similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been conducted . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
Scientific Research Applications
Synthesis and Antiviral Evaluations
Compounds derived from 3-(4-chlorophenyl) oxiranyl, closely related to the chemical of interest, have been synthesized and evaluated for their potential antiviral properties. These compounds were formed through various reactions involving hydrazine derivatives and other nucleophiles, leading to a range of derivatives for antiviral evaluation (Sayed & Ali, 2007).
Anticancer and Antimicrobial Agents
A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which include structures similar to the chemical , found these compounds to be effective against cancer cell lines and pathogenic strains, indicating their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Benzimidazole Derivatives Synthesis
Research on benzimidazole derivatives, incorporating elements of the target chemical, explored the synthesis and reactions of these compounds, leading to various heterocyclic structures. These derivatives hold significance in the field of organic synthesis and medicinal chemistry (Fikry et al., 2015).
DFT Study on Chemical Reactivity
A Density Functional Theory (DFT) study on imidazo[1,2-a]pyridinyl-chalcone series, closely related to the compound of interest, provided insights into the chemical reactivity and molecular interactions of these compounds. This study is crucial for understanding the organic synthesis and medicinal applications of these compounds (Konaté, Affi, & Ziao, 2021).
Novel Imidazo[1,2-a]pyrimidine Compounds Synthesis
Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, which share structural similarities with the target chemical, contributed to the development of new compounds with potential applications in various scientific fields (Liu, 2013).
Photochromic Systems and Imidazo[1,2-a]pyridine Rings
Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings provided insights into thermally irreversible photochromic systems. This research is significant for the development of materials with photoresponsive properties (Nakayama, Hayashi, & Irie, 1991).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-17(20-9-3-2-4-16(20)19-11)15(22)10-14(21)12-5-7-13(18)8-6-12/h2-9,14,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTMBKOHCCELQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CC(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.